N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is an organic compound distinguished by its multifaceted structure and potential applications across various scientific domains. This molecule combines a benzyl piperidine moiety and a benzo[d]thiazole carboxamide, which contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
Thiazoles, which this compound is a part of, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the preparation of the core piperidine structure. A standard method involves the nucleophilic substitution of a halide with a benzylamine derivative.
Thiazole Ring Formation: : The benzo[d]thiazole ring is commonly formed through the condensation of a 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Final Coupling: : The final assembly involves coupling the piperidine and benzo[d]thiazole intermediates. This step may use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to avoid decomposition.
Industrial Production Methods
Scale-Up Synthesis: : Industrial synthesis would likely focus on optimizing yields and purity. This could involve continuous flow chemistry techniques to improve reaction efficiency and safety.
Purification: : Techniques such as recrystallization or column chromatography would be employed to purify the compound, ensuring it meets industrial standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially on the sulfur atom of the thioether group, converting it into sulfoxides or sulfones.
Reduction: : Reduction can occur at the benzothiazole ring, particularly under hydrogenation conditions, leading to the saturation of the heteroaromatic system.
Substitution: : Nucleophilic substitutions are common, especially on the piperidine ring, which can be functionalized with various groups to enhance its properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Alkyl halides, acyl chlorides, and anhydrides under basic conditions for nucleophilic substitutions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced benzothiazole derivatives.
Substitution: : Various piperidine derivatives with altered substituents.
Scientific Research Applications
Chemistry
Catalyst Development: : Used in research for developing new catalysts in organic synthesis due to its reactive groups.
Structural Probes: : Employed as probes in studying the structural dynamics of similar compounds.
Biology
Receptor Studies: : Investigated for interactions with biological receptors, particularly in the study of neurotransmitter systems.
Enzyme Inhibition: : Potential inhibitor in enzyme assays, particularly those involving piperidine and thiazole moieties.
Medicine
Drug Development: : Explored for its pharmacological properties, potentially as an antipsychotic or antidepressant due to the piperidine component.
Diagnostic Tool: : Utilized in the development of diagnostic assays for various biological targets.
Industry
Material Science: : Incorporated in the design of new materials with unique electronic properties.
Polymer Chemistry: : Used as a building block in the synthesis of functional polymers.
Comparison with Similar Compounds
Comparison
Structural Comparison: : Compared to compounds like N-benzylpiperidine, this compound includes the additional benzo[d]thiazole moiety, which imparts unique reactivity and stability.
Functional Comparison: : Unlike simpler piperidines, the benzo[d]thiazole component provides additional binding sites and potential biological activity, making it more versatile in research applications.
List of Similar Compounds
N-benzylpiperidine
Benzothiazole-2-carboxamide
Methylthiobenzyl derivatives
This compound, with its complex structure and potential reactivity, offers a rich field for research and application in various scientific domains. Its synthesis and manipulation require careful consideration of reaction conditions and pathways, making it a focal point for advanced chemical and biological studies.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-27-19-8-4-2-6-17(19)15-25-12-10-16(11-13-25)14-23-21(26)22-24-18-7-3-5-9-20(18)28-22/h2-9,16H,10-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMMWSBQSSCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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